Methylchlorogenat

Übersicht

Beschreibung

Methyl chlorogenate, presumably a chlorinated organic compound, shares conceptual relevance with chloromethane derivatives and their functional applications in organic synthesis and material science. Chlorinated methanes, such as chloromethane, dichloromethane, and related compounds, serve pivotal roles in various biochemical and industrial processes, offering insights into their synthesis, molecular interactions, and applications.

Synthesis Analysis

Synthetic approaches for chlorinated organic compounds often involve halogenation reactions, where chloro groups are introduced into molecules, utilizing catalysts or under specific reaction conditions. For instance, the selective production of methyl chloride from methane involves reactions over lanthanum-based catalysts, demonstrating a methodology for generating chlorinated compounds through oxidative chlorination processes (Podkolzin et al., 2007).

Molecular Structure Analysis

The molecular structure of chlorinated compounds, including their crystallographic configurations, can be elucidated using techniques like X-ray diffraction. The study of methylene dichloride's crystal structure provides an example of determining the spatial arrangement of atoms within a molecule, offering insights into the structural aspects of chlorinated methanes (Kawaguchi et al., 1973).

Chemical Reactions and Properties

Chlorinated methanes undergo various chemical reactions, including reductive dehalogenation, highlighting their reactivity and the transformation potential in environmental and synthetic chemistry contexts. Research on the reductive dehalogenation of chlorinated methanes by iron metal demonstrates the chemical behavior of these compounds under specific conditions, revealing their degradation pathways and reaction kinetics (Matheson & Tratnyek, 1994).

Physical Properties Analysis

The physical properties of chlorinated organic compounds, such as phase behavior, melting points, and boiling points, are crucial for their application in various scientific and industrial processes. Studies on compounds like methyl chlorooctanoates and their spectroscopic behavior provide valuable data on the physical characteristics and molecular interactions of chlorinated compounds (Font et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of chlorinated methanes, are essential for understanding their roles in synthesis and environmental processes. For example, chloromethane acts as a methyl donor in biosynthesis processes, indicating its chemical utility in natural product formation and modification (Harper et al., 1989).

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Methylchlorogenat weist eine starke Radikalfängeraktivität auf, insbesondere gegenüber dem 2,2’-Diphenyl-1-picrylhydrazyl-Radikal (DPPH), Superoxid und Hydroxylradikalen . Diese Eigenschaft ist entscheidend für den Schutz von Zellen vor oxidativem Stress, der zu chronischen Krankheiten wie Krebs und Herzkrankheiten führen kann.

Anti-inflammatorisches Potenzial

Studien haben this compound als potenziellen Kandidaten für die Entwicklung eines wirksamen entzündungshemmenden Mittels identifiziert . Seine Fähigkeit, Entzündungsreaktionen zu modulieren, macht es zu einer vielversprechenden Verbindung für die Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen.

Neuroprotektive Wirkungen

Antibakterielle Eigenschaften

This compound soll antibakterielle und antifungale Eigenschaften besitzen. Obwohl weitere Untersuchungen erforderlich sind, deuten diese Eigenschaften auf eine mögliche Anwendung bei der Vorbeugung und Behandlung von Infektionen hin.

Synthese von pharmazeutischen Zwischenprodukten

Die Verbindung wird bei der Synthese von pharmazeutischen Zwischenprodukten verwendet, die wichtige Bausteine bei der Herstellung verschiedener Arzneimittel sind. Diese Anwendung ist für die Pharmaindustrie unerlässlich, um neue Medikamente zu entwickeln.

Insektizide und Pflanzenwachstumsregulatoren

This compound wird bei der Formulierung von Insektiziden und Pflanzenwachstumsregulatoren eingesetzt. Diese Anwendungen sind für landwirtschaftliche Praktiken von Bedeutung, um den Pflanzenschutz und das optimale Wachstum zu gewährleisten.

Anwendungen in der Lebensmittelindustrie

Aufgrund seiner antioxidativen Eigenschaften ist this compound in der Lebensmittelindustrie von Interesse, um die Lebensmittelqualität zu erhalten und die Haltbarkeit zu verlängern . Es kann verwendet werden, um die Oxidation von Fetten und Ölen zu verhindern und so den Nährwert und den Geschmack von Lebensmitteln zu erhalten.

Anwendungen in der Kosmetikindustrie

In der Kosmetikindustrie wird this compound wegen seiner antioxidativen und tyrosinasehemmenden Aktivitäten geschätzt . Diese Eigenschaften sind vorteilhaft für die Entwicklung von Hautpflegeprodukten, die die Haut vor Schäden und Alterung schützen.

Wirkmechanismus

Target of Action

Methyl chlorogenate has been identified as an antioxidant and anti-inflammatory agent . It has been found to inhibit the proliferation and metastasis of hepatocellular carcinoma (HCC) cells . It is also known to be an inhibitor of NF-kappaB , a protein complex that controls transcription of DNA, cytokine production, and cell survival.

Mode of Action

It is known to exhibit strongradical scavenging activity , which may contribute to its antioxidant and anti-inflammatory properties . Its ability to inhibit HCC cell proliferation and metastasis suggests that it may interact with specific targets in these cells .

Biochemical Pathways

Its inhibitory effect on HCC cell proliferation and metastasis also implies a role in pathways related to cell growth and migration .

Pharmacokinetics

Its solubility in organic solvents suggests that it may be well-absorbed and distributed in the body

Result of Action

Methyl chlorogenate’s antioxidant activity results in the scavenging of free radicals , which can protect cells from oxidative damage . Its anti-inflammatory activity can help to reduce inflammation . Furthermore, its ability to inhibit HCC cell proliferation and metastasis suggests that it may have potential therapeutic applications in the treatment of hepatocellular carcinoma .

Action Environment

The action of Methyl chlorogenate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its bioavailability and efficacy may be affected by the lipid content of the environment. Additionally, factors such as pH and temperature could potentially influence its stability and activity .

Zukünftige Richtungen

The biological activities of Chlorogenic acid (CGA), which Methyl chlorogenate is a derivative of, are mainly shown as anti-oxidant, liver and kidney protection, anti-bacterial, anti-tumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, protection of the nervous system, and action on blood vessels . This provides research directions for malabsorbed polyphenols .

Eigenschaften

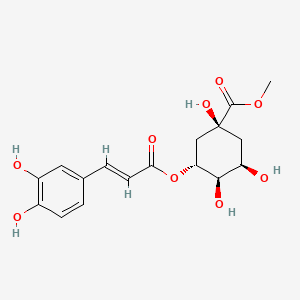

IUPAC Name |

methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIJRAPCCELQX-AWOKGZDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289036 | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123483-19-2 | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chlorogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CHLOROGENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)

![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)

![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)

![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)

![(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide](/img/structure/B1240230.png)

![(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)

![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)